Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate and its derivatives involves the condensation of activated carbonyl groups with phosphorus ylides. This process is highlighted by reactions such as the Wittig reaction, which is utilized to form carbon-carbon double bonds, thereby constructing complex molecular frameworks efficiently (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate exhibits a tetrahedral phosphorus atom and an sp2 hybridized yl-idic carbon atom. The conformation of the carbonyl and keto groups, along with the P—C—C—O torsion angles, bond lengths, and angles, indicates effective electronic delocalization, contributing to its chemical reactivity (Castañeda et al., 2001).
Chemical Reactions and Properties
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate participates in various chemical reactions, including cycloadditions and condensations, to form a wide range of heterocyclic compounds. These reactions exploit the compound's reactive phosphoranylidene group to form new bonds and introduce functional groups (Shaikh & Kwon, 2020).
Physical Properties Analysis
The physical properties of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, such as solubility and melting point, are influenced by its molecular structure. The presence of the ethyl ester and triphenylphosphoranylidene groups affects its solubility in organic solvents, making it a versatile reagent in organic synthesis.
Chemical Properties Analysis
The chemical properties of Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, including its reactivity with various nucleophiles and electrophiles, highlight its utility in synthetic organic chemistry. Its ability to undergo chemoselective reactions forms the basis for synthesizing a broad spectrum of organic compounds with high specificity and yield (Pokhodylo et al., 2009).
Scientific Research Applications
Synthesis of Novel Acetic Acids : A chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene) butyrate leads to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids (Pokhodylo, Matiychuk, & Obushak, 2009).
Anti-Tumor Activity : Novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates show potent anti-tumor activity against HeLa cells, with one compound exhibiting the most potency (Wang et al., 2011).
Anticoagulant Therapy : Ethyl 4-(2-oxo-1,2,3,4-tetrahydro-6-quinolyloxy) butyrate shows significant inhibitory activity against blood platelet aggregation, suggesting potential applications in anticoagulant therapy (Nishi et al., 1983).
Starting Material for Cyclic Syntheses : Ethyl α-(Triphenylphosphoranylidene)amino-β-ferrocenylacrylate, derived from this compound, can be used as a starting material for various cyclic syntheses, including the aza-Wittig reaction, yielding novel compounds with diverse structures (Csámpai et al., 2004).
Synthesis of Isoxazol-Pyridine Derivatives : A method for synthesizing 2,6-dimethyl-3,5-bis[(3‐aryl‐5‐trifluoromethyl)‐isoxazol‐4‐carbonyl]‐pyridine derivatives using ethyl 4,4,4-trifluoro-3-oxo-but is demonstrated, suggesting applications in organic synthesis and catalysis (Yang et al., 2013).
Synthesis of Tetrahydroquinoline Derivatives : Ethyl 3-benzoylamino-2-oxo-6-triphenylphospho is used in synthesizing tetrahydroquinoline derivatives of 4-aminobutanoic and 2-amino-2-pentenedioic acids (Bombarda et al., 1992).
Synthesis of Difluoro-δ-Lactones : A green and novel method for synthesizing 4,4-difluoro-3-oxo-2-(triphenylphosphoranylidene) δ-lactones is demonstrated, offering potential in organic synthesis (Ibrayim et al., 2011).
Synthesis of 2H-pyran Derivatives : A new synthesis method for highly functionalized 2H-pyran derivatives using ethyl oxo-(2-oxo-cycloalkyl)-ethanoates is presented, indicating a potential in diverse chemical applications (Yavari & Bayat, 2003).
Safety And Hazards
Future Directions
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate has potential applications in the synthesis of various organic compounds. It can be used in the stereoselective synthesis of polysubstituted cyclopentanones via double Michael addition reactions, and in the preparation of 2 H -pyran-2-ones from oxazolones . These reactions could be explored further for the development of new synthetic routes and products.
properties
IUPAC Name |
ethyl 3-oxo-4-(triphenyl-λ5-phosphanylidene)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23O3P/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,19H,2,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXSFVCJCUXGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370136 | |
Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate | |
CAS RN |
13148-05-5 | |
Record name | Ethyl 3-oxo-4-(triphenyl-lambda~5~-phosphanylidene)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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